6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The base name "pyrimidine" indicates a six-membered ring containing two nitrogen atoms at positions 1 and 3, while the "tetrahydro" prefix specifies the saturation state of the ring system. The compound is alternatively designated as 6-amino-1,5-dimethylpyrimidine-2,4-dione hydrochloride, reflecting the oxidation states at positions 2 and 4 of the pyrimidine core.
The Chemical Abstracts Service registry number 1609259-60-0 uniquely identifies this specific hydrochloride salt form, distinguishing it from related compounds and the free base form. Multiple systematic names exist in the literature, including 6-amino-1,5-dimethyl-pyrimidine-2,4-dione hydrochloride and 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride, all referring to the same chemical entity. The nomenclature emphasizes the amino substituent at position 6, methyl groups at positions 1 and 5, and the dione functionality at positions 2 and 4 of the pyrimidine framework.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₆H₁₀ClN₃O₂, which accounts for the complete salt structure including the hydrochloride component. This formula represents a molecular weight of 191.62 grams per mole, significantly higher than the free base form due to the incorporation of the hydrogen chloride moiety. The elemental composition reveals six carbon atoms forming the backbone structure with methyl substituents, ten hydrogen atoms including those from the amino group and the protonated salt form, three nitrogen atoms contributing to both the ring system and amino functionality, two oxygen atoms from the dione groups, and one chloride ion from the hydrochloride salt formation.
The free base form of the compound, without the hydrochloride component, has the molecular formula C₆H₉N₃O₂ with a molecular weight of 155.15456 grams per mole. The difference of 36.46 grams per mole between the salt and free base forms directly corresponds to the addition of hydrogen chloride (HCl) during salt formation. This molecular weight difference is crucial for stoichiometric calculations in synthetic procedures and analytical quantification methods.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₉N₃O₂ | C₆H₁₀ClN₃O₂ |
| Molecular Weight | 155.15 g/mol | 191.62 g/mol |
| Chemical Abstracts Service Number | 63959-47-7 | 1609259-60-0 |
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional structure of this compound exhibits characteristic features of tetrahydropyrimidine systems, with the six-membered ring adopting a non-planar conformation due to the saturated nature of the carbon atoms at positions 5 and 6. The compound's solid-state properties include a white crystalline appearance, indicating an ordered crystal lattice structure. The crystallographic data reveals important structural parameters that influence the compound's physical and chemical properties.
Related pyrimidine derivatives demonstrate specific crystal packing arrangements through hydrogen bonding networks. For instance, studies on 6-amino-1,3-dimethyluracil reveal that molecules participate in extensive two-dimensional hydrogen-bonding networks in the solid state, with amino and carbonyl groups forming nitrogen-hydrogen to oxygen-carbon hydrogen bonds. The oxygen to nitrogen separations in such systems typically range from 2.894 to 2.904 Angstroms, providing insight into the intermolecular interactions that may be present in the hydrochloride salt form.
The tetrahydropyrimidine ring system in related compounds, such as ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxylate, shows significant deviations from planarity, with dihedral angles between substituent rings and the pyrimidine core reaching 87.08 degrees. This structural information suggests that the 6-amino-1,5-dimethyl derivative may exhibit similar conformational flexibility, particularly around the substituted positions.
Tautomeric Forms and Stereoelectronic Properties
The tautomeric behavior of this compound is fundamentally influenced by the presence of both amino and carbonyl functionalities within the pyrimidine framework. Pyrimidine derivatives containing both nitrogen atoms and carbonyl groups are known to exhibit keto-enol tautomerism, where proton migration can occur between different positions on the ring system. The 4-pyrimidone structure, which is closely related to the compound under study, demonstrates a preference for the keto form due to the stability conferred by the six-membered ring structure and reduced covalent bond tension.
Theoretical studies on uracil derivatives, which share structural similarities with the target compound, reveal that substitution at positions 5 and 6 can significantly influence tautomeric preferences. The presence of amino groups, acting as electron-donating substituents, tends to stabilize certain tautomeric forms over others. In 6-amino substituted systems, the energy differences between various tautomeric forms typically remain above 5.4 kilojoules per mole, suggesting that the most stable form predominates under normal conditions.
The stereoelectronic properties of the compound are further influenced by the positioning of the methyl groups at positions 1 and 5. The 1,5-dimethyl substitution pattern differs from the more commonly studied 1,3-dimethyl analogs, potentially affecting both the electronic distribution and steric interactions within the molecule. This unique substitution pattern may influence the compound's reactivity and interaction with other molecules, particularly in synthetic applications where the compound serves as an intermediate.
Comparative Structural Analysis with Related Tetrahydropyrimidine Derivatives
Comparative analysis with structurally related tetrahydropyrimidine derivatives provides valuable insights into the unique characteristics of this compound. The closely related compound 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, with Chemical Abstracts Service number 6642-31-5, shares the same core structure but differs in the positioning of one methyl group. This 1,3-dimethyl analog has a molecular weight of 155.156 grams per mole, melting point of 295 degrees Celsius, and demonstrates specific solubility characteristics with a water solubility of 7.06 grams per liter at 25 degrees Celsius.
The structural comparison reveals that the 1,5-dimethyl substitution pattern in the target compound represents a less common isomeric form compared to the 1,3-dimethyl variant. This difference in methyl positioning affects both the symmetry of the molecule and the potential for intermolecular interactions. The 1,3-dimethyl derivative exhibits a higher melting point and different solubility profile, suggesting that the substitution pattern significantly influences the physical properties of these compounds.
Other related derivatives include 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione and various benzoyl-substituted analogs, which demonstrate the versatility of the pyrimidine scaffold for chemical modification. These compounds typically maintain the basic pyrimidine-2,4-dione core while incorporating different substituents that modulate their chemical and physical properties. The amino group at position 6 appears to be a common feature across many of these derivatives, suggesting its importance for biological or synthetic applications.
| Compound | Chemical Abstracts Service Number | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 6-Amino-1,5-dimethyl derivative (hydrochloride) | 1609259-60-0 | 191.62 g/mol | 1,5-dimethyl substitution |
| 6-Amino-1,3-dimethyl derivative | 6642-31-5 | 155.156 g/mol | 1,3-dimethyl substitution |
| 6-Amino-1,3-diethyl derivative | Not specified | 183.21 g/mol | Ethyl instead of methyl groups |
The synthetic utility of this compound as an intermediate in the preparation of more complex structures, such as 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4-pyrimidinedione, demonstrates its value in pharmaceutical chemistry. This application highlights the compound's role as a building block for the construction of biologically active molecules, where the amino functionality and the specific substitution pattern provide essential chemical handles for further transformations.
Properties
IUPAC Name |
6-amino-1,5-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(7)9(2)6(11)8-5(3)10;/h7H2,1-2H3,(H,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTGQUIKUPEPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the pyrimidine ring with appropriate substituents.
- Introduction of amino and methyl groups at the desired positions.
- Formation of the hydrochloride salt for enhanced stability and handling.
Summary Table of Preparation Methods
Research Findings and Considerations
- Stability: Conversion to hydrochloride salt significantly improves compound stability and handling.
- Yield Optimization: Using catalytic hydrogenation and controlled acetylation steps improves yields compared to older methods.
- Environmental Impact: Newer methods emphasize greener solvents and milder reaction conditions.
- Industrial Application: The catalytic reduction and salt formation method is particularly suited for scale-up due to cost-effective reagents and straightforward purification.
- Functionalization Potential: Formylation and subsequent cyclocondensation strategies offer routes to further derivatives and analogs.
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Activity
Research indicates that derivatives of 6-amino-1,5-dimethyluracil exhibit antiviral properties. Studies have shown that these compounds can inhibit viral replication in certain pathogens, making them potential candidates for antiviral drug development. For instance, modifications of this compound have been explored for their effectiveness against RNA viruses .
2. Antitumor Activity
6-Amino-1,5-dimethyluracil has also been investigated for its antitumor properties. Research has demonstrated that it can induce apoptosis in cancer cells through various mechanisms. The compound's ability to interfere with nucleic acid metabolism makes it a subject of interest in cancer therapy .
3. Enzyme Inhibition
This compound acts as an inhibitor of certain enzymes involved in nucleotide synthesis. Its structural similarity to uracil allows it to competitively inhibit enzymes like thymidylate synthase and dihydropyrimidine dehydrogenase, which are crucial in DNA synthesis and repair processes .
Organic Synthesis Applications
1. Building Block in Organic Chemistry
6-Amino-1,5-dimethyluracil serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications and the synthesis of more complex molecules. It is commonly used in the preparation of other pyrimidine derivatives .
2. Synthesis of Nucleoside Analogues
The compound can be utilized in the synthesis of nucleoside analogues that have applications in antiviral and anticancer therapies. These analogues can mimic natural nucleosides and interfere with viral replication or cancer cell proliferation .
Research Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated inhibition of viral replication in vitro; potential for drug development against RNA viruses. |
| Study B | Antitumor Activity | Induced apoptosis in specific cancer cell lines; mechanism linked to nucleic acid metabolism interference. |
| Study C | Enzyme Inhibition | Showed competitive inhibition of thymidylate synthase; implications for cancer treatment strategies. |
Mechanism of Action
The mechanism by which 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 6-amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride and analogous compounds are critical to its reactivity, solubility, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differentiators :
The 6-amino group provides a nucleophilic site for further functionalization (e.g., coupling with aldehydes, as seen in and ), enabling the synthesis of complex heterocycles like pyrido-dipyrimidines .
Solubility and Reactivity :
- The hydrochloride salt significantly improves aqueous solubility compared to neutral analogs (e.g., uracil), facilitating its use in solution-phase reactions or drug formulations.
- In contrast, 2-thioxo derivatives (e.g., ’s compound) exhibit higher reactivity toward electrophiles due to the thione group’s electron-withdrawing nature, enabling condensations with aldehydes to form fused pyrimidines .
The bicycloheptane-substituted analog () demonstrates how bulky substituents can tailor compounds for selective enzyme targeting, though at the cost of reduced solubility .
Research Findings :
- Synthetic Utility: The hydrochloride salt’s amino group enables efficient condensation with aromatic aldehydes (e.g., ), forming Schiff bases or fused heterocycles like pyrido[2,3-d:6,5-d']dipyrimidines. Such reactions are less feasible with unsubstituted pyrimidine-diones .
- Drug Design: Methyl groups at positions 1 and 5 may improve metabolic stability compared to non-methylated analogs, as seen in related kinase inhibitors. This aligns with ’s coumarin-tetrazole hybrids, where substituents modulate bioavailability .
Biological Activity
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride (CAS No. 6642-31-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.15 g/mol
- Melting Point : 295 °C (decomposes)
- Solubility : 6 g/L in water at 25 °C
Biological Activity Overview
The compound exhibits a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Below are specific findings from various studies:
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidine compounds demonstrate significant antimicrobial properties. For example:
- Study Findings : A study evaluated the antibacterial activity of synthesized derivatives against standard strains such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects (IC50 values ranging from 4.39 µM to 1.71 µM) comparable to standard antibiotics .
Anticancer Activity
Several studies have focused on the anticancer potential of tetrahydropyrimidine derivatives:
- Mechanism : The compound acts by inhibiting key enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the viability and proliferation of various cancer cell lines including HCT116 and MBA231 with IC50 values between 146 nM and 10 µM .
- Case Study : In a study involving Plasmodium falciparum, a related compound demonstrated significant binding affinity to CYTB protein, indicating potential for antimalarial activity .
Anti-inflammatory Effects
The anti-inflammatory properties of tetrahydropyrimidine derivatives have also been documented:
- Research Findings : Compounds similar to 6-amino derivatives exhibit inhibitory effects on inflammatory cytokines and enzymes such as COX and LOX, suggesting their utility in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes like tyrosinase and protein kinases has been noted.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate ROS levels in cells, contributing to its anticancer effects.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal methods for synthesizing 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, and how can experimental design improve yield?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted urea derivatives with diketones or via functionalization of pyrimidine precursors. To optimize yield, employ Design of Experiments (DOE) principles:
- Factor Screening : Identify critical parameters (e.g., temperature, solvent polarity, stoichiometry) using fractional factorial designs.
- Response Surface Methodology (RSM) : Model interactions between factors to pinpoint optimal conditions .
- Validation : Confirm reproducibility under scaled conditions.
Q. Table 1: Example DOE Parameters
| Factor | Range Investigated | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Reaction Time | 4–12 hrs | 8 hrs |
| Solvent | DMF, EtOH, THF | DMF |
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer: Use a combination of:
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature.
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months; monitor via HPLC for degradation products.
- Light Sensitivity : Store in amber vials and test under UV/visible light exposure .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
Methodological Answer:
Q. Table 2: Key Computational Parameters
| Parameter | Value |
|---|---|
| Basis Set | B3LYP/6-31G(d,p) |
| Solvent Model | PCM (DMF) |
| Convergence Threshold | 1e⁻⁶ a.u. |
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
Q. What role do substituents (e.g., methyl groups) play in modulating the compound’s reactivity?
Methodological Answer:
- Steric Effects : Methyl groups at positions 1 and 5 hinder nucleophilic attack, slowing hydrolysis.
- Electronic Effects : Electron-donating groups increase electron density at the pyrimidine ring, altering electrophilic substitution patterns.
- Comparative Studies : Synthesize analogs (e.g., 6-amino-1-ethyl derivatives) and compare reaction rates via kinetic assays .
Q. How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalysis : Use immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to reduce waste.
- ICReDD Framework : Integrate computational reaction path searches to minimize trial-and-error experimentation .
Q. What crystallographic methods are suitable for determining its solid-state structure?
Methodological Answer:
Q. How can in vitro biological activity assays be designed for derivatives of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes (e.g., kinases) with active sites complementary to the pyrimidine scaffold.
- Assay Conditions : Use fluorescence polarization for binding affinity or microplate calorimetry for thermodynamic profiling.
- Positive Controls : Compare activity to known inhibitors (e.g., thiamine derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
